3-(4-Methyl-1,3-thiazol-2-yl)pyridine

Description

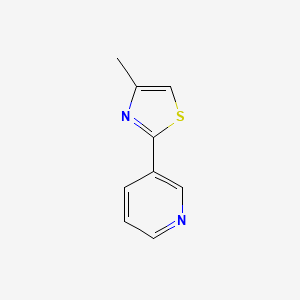

3-(4-Methyl-1,3-thiazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 4-methylthiazole moiety. This structural motif is prevalent in medicinal chemistry due to its ability to interact with biological targets, such as enzymes and receptors. The compound’s versatility stems from the thiazole ring’s electron-rich nature and the pyridine’s capacity for hydrogen bonding, making it a scaffold for drug discovery.

Properties

IUPAC Name |

4-methyl-2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUXQYCTQDNCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39067-27-1 | |

| Record name | 3-(4-methyl-1,3-thiazol-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. For example, the reaction of 2-bromo-4-methylthiazole with 3-pyridylboronic acid in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 3-(4-Methyl-1,3-thiazol-2-yl)pyridine exhibits notable cytotoxic effects against various cancer cell lines. For instance, a study highlighted its high antiproliferative activity with an IC50 value of 0.57 µM in HL-60 cells (acute promyelocytic leukemia) while showing minimal toxicity in normal human keratinocytes (IC50 > 50 µM) . This selectivity suggests promising potential as an anticancer agent.

Mechanisms of Action

The compound's anticancer efficacy is attributed to its ability to inhibit critical protein and lipid kinases involved in tumor progression, such as c-Met kinase and CDK1. These pathways are essential for the growth and survival of cancer cells, making thiazole derivatives like this compound valuable in cancer treatment strategies .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. A study indicated that thiazole-bearing analogues displayed significant anticonvulsant activity, with some compounds achieving median effective doses lower than standard medications like ethosuximide . This suggests that derivatives of this compound may also hold potential in treating seizure disorders.

Antimicrobial Activity

In addition to its anticancer and anticonvulsant properties, this compound has been evaluated for antimicrobial activity. The thiazole moiety is known for contributing to the antibacterial properties of various compounds. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive bacteria, indicating that this compound may also be effective against certain pathogens .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the thiazole ring and pyridine core can significantly influence the compound's pharmacological properties. For example, substituents on the thiazole ring can enhance binding affinity to specific molecular targets, improving therapeutic efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HL-60 (Leukemia) | 0.57 µM | |

| Anticonvulsant | Various Seizure Models | ED < 20 mg/kg | |

| Antimicrobial | Gram-positive Bacteria | MIC 31.25 µg/mL |

Case Study 1: Anticancer Efficacy

A comprehensive evaluation was conducted on the effects of this compound on a panel of cancer cell lines. The study revealed that this compound inhibited cell growth across multiple types of cancers, including non-small cell lung cancer and melanoma, with significant cytotoxic effects observed .

Case Study 2: Anticonvulsant Screening

In a comparative study of various thiazole derivatives for anticonvulsant activity, researchers found that certain modifications to the thiazole structure significantly enhanced efficacy in seizure models. The findings indicated that specific substitutions could lead to compounds with superior protective effects against seizures compared to established treatments .

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)pyridine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, altering their activity. The thiazole ring’s sulfur and nitrogen atoms can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Discussion

Structural modifications profoundly impact functionality:

- Bulkier Substituents (e.g., benzamide in AB3): Enhance target specificity but may complicate synthesis .

Biological Activity

3-(4-Methyl-1,3-thiazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, particularly in cancer treatment and other related fields.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with thiazole compounds. The process often employs various reagents and conditions to optimize yield and purity. For instance, a common method includes the use of condensation reactions under controlled temperatures to facilitate the formation of the thiazole ring attached to the pyridine structure.

Biological Activity Overview

The biological activities of this compound have been extensively studied, particularly its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.

Anticancer Activity

Recent studies have demonstrated that compounds derived from this compound possess significant anticancer effects. For example:

- Cytotoxicity : In a study involving HL-60 cells (acute human promyelocytic leukemia), the compound exhibited an IC50 value of 0.57 µM , indicating potent cytotoxicity against cancer cells. In contrast, the IC50 in pseudo-normal human cell lines was greater than 50 µM , suggesting a favorable selectivity for cancer cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells by decreasing mitochondrial membrane potential and increasing apoptotic markers such as Annexin V-FITC positivity. In MCF-7 breast cancer cells, treatment with 5 µM of the compound resulted in approximately 42.7% apoptotic cells compared to only 4.4% in control groups .

Other Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, although specific data on this compound itself remains limited .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

- Study on MDA-MB-231 Cells : A derivative exhibited an IC50 value between 2.43–7.84 µM against MDA-MB-231 breast cancer cells, indicating substantial growth inhibition .

- Microtubule Disruption : Certain analogs were found to act as microtubule-destabilizing agents at concentrations around 20 µM , which is critical for their anticancer mechanism .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.